6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid
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Overview
Description
6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid is a key structural motif in active agrochemical and pharmaceutical ingredients . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process involves the use of trifluoromethyl-containing groups .Molecular Structure Analysis
The molecular formula of 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid is C7H4F3NO2 . The molecular weight is 191.11 .Chemical Reactions Analysis
The major use of TFMP derivatives, including 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid has a melting point of 135-137°C . It is slightly soluble in water .Scientific Research Applications
Herbicides
Picolinic acid and picolinate compounds, including 6-Methyl-5-(trifluoromethyl)picolinic acid, are a remarkable class of synthetic auxin herbicides . They have been used in the design and synthesis of potential herbicides . For instance, 6- (5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
Agrochemicals
Trifluoromethylpyridine (TFMP) derivatives, including 6-Methyl-5-(trifluoromethyl)picolinic acid, are widely used in the agrochemical industry . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceuticals
TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Medicine
In the veterinary industry, two products containing the TFMP moiety have been granted market approval .
Crop Protection
The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
Synthetic Auxin Herbicides
6-Methyl-5-(trifluoromethyl)picolinic acid is used in the discovery of novel synthetic auxin herbicides . The compounds were found to have herbicidal activities .
Chelating Abilities
6-Methyl-5-(trifluoromethyl)picolinic acid is a derivative of picolinic acid with potent chelating abilities .
Biological Activities
6-Methyl-5-(trifluoromethyl)picolinic acid has been found to have biological activities . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mechanism of Action
Target of Action
The primary target of 6-Methyl-5-(trifluoromethyl)picolinic acid, also known as 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid, is the auxin-signaling F-box protein 5 (AFB5) . This protein plays a crucial role in the growth and development of plants by mediating the degradation of auxin transcriptional repressors .
Mode of Action
The compound interacts with its target, AFB5, more intensively than picloram, a well-known herbicide . This interaction leads to changes in the auxin signaling pathway, which in turn affects the growth and development of plants .
Biochemical Pathways
The compound affects the auxin signaling pathway, a key biochemical pathway in plants . The auxin signaling pathway regulates various aspects of plant growth and development, including cell elongation, phototropism, and gravitropism .
Result of Action
The compound exhibits potent herbicidal activity. It inhibits the growth of Arabidopsis thaliana roots more effectively than the commercial herbicide halauxifen-methyl . This suggests that the compound could be used as a potential lead structure in the discovery of novel synthetic auxin herbicides .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-5(8(9,10)11)2-3-6(12-4)7(13)14/h2-3H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYCHOMDGFGJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50739111 |
Source
|
Record name | 6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50739111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-(trifluoromethyl)picolinic acid | |
CAS RN |
855916-28-8 |
Source
|
Record name | 6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50739111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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